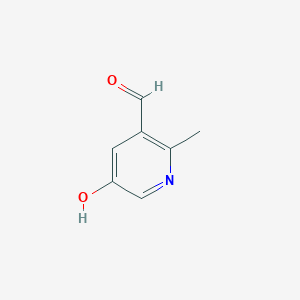

5-Hydroxy-2-methylnicotinaldehyde

Description

5-Hydroxy-2-methylnicotinaldehyde is a nicotinaldehyde derivative featuring a hydroxyl (-OH) group at position 5 and a methyl (-CH₃) group at position 2 on the pyridine ring. Its molecular formula is inferred to be C₇H₇NO₂ based on structural analogs like 5-chloro-2-methoxynicotinaldehyde (C₇H₆ClNO₂, replacing Cl with OH) . This compound serves as a versatile building block in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive aldehyde group and substituent-directed reactivity.

Properties

Molecular Formula |

C7H7NO2 |

|---|---|

Molecular Weight |

137.14 g/mol |

IUPAC Name |

5-hydroxy-2-methylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C7H7NO2/c1-5-6(4-9)2-7(10)3-8-5/h2-4,10H,1H3 |

InChI Key |

PVKKEJAJPHWOLD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=N1)O)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-methylnicotinaldehyde can be achieved through several methods. One common approach involves the reaction of 2-methyl-5-nitropyridine with a reducing agent to form 5-hydroxy-2-methylpyridine. This intermediate is then subjected to formylation to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation and controlled oxidation to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-methylnicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

Oxidation: 5-Hydroxy-2-methylpyridine-3-carboxylic acid.

Reduction: 5-Hydroxy-2-methylpyridine-3-methanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Hydroxy-2-methylnicotinaldehyde has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups play a crucial role in its reactivity and interaction with biological molecules. It can form covalent bonds with nucleophiles, leading to the formation of various adducts that can modulate biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 5-hydroxy-2-methylnicotinaldehyde to other nicotinaldehyde derivatives highlight key differences in reactivity, solubility, and applications. Below is a comparative analysis:

Structural Analogs and Their Properties

Biological Activity

5-Hydroxy-2-methylnicotinaldehyde is a pyridine derivative characterized by a hydroxyl group at the 5-position and an aldehyde functional group at the 2-position. This compound has garnered attention in pharmacology due to its significant biological activity, particularly its potential as an inhibitor of various enzymes and receptors involved in critical cellular processes.

- Molecular Formula : C7H7NO2

- Molecular Weight : Approximately 139.14 g/mol

- Structure : The presence of the hydroxyl and aldehyde groups enhances its reactivity, allowing it to form hydrogen bonds with biological macromolecules, which is crucial for its binding affinity to proteins and enzymes.

Biological Activity

This compound exhibits several biological activities, including:

- Enzyme Inhibition : It has been identified as a selective inhibitor for specific protein kinases, which play vital roles in cell signaling pathways. The compound's ability to form hydrogen bonds enhances its interactions with these enzymes, making it a candidate for drug development targeting diseases associated with dysregulated kinase activity.

- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties against various pathogens. For instance, related compounds have shown moderate activity against bacteria such as Escherichia coli and fungi like Candida species .

The biological activity of this compound can be attributed to its structural features that allow it to interact with biomolecules. Key mechanisms include:

- Covalent Bonding : The compound may covalently bond with nucleophilic sites on proteins, altering their function. This interaction is essential for understanding its therapeutic potential in conditions involving abnormal enzyme activity.

- Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonding with enzyme active sites, enhancing binding affinity and specificity.

Case Studies

-

Inhibition of Protein Kinases :

- Research has demonstrated that this compound can inhibit specific protein kinases involved in cancer pathways. This inhibition was quantified using IC50 values, indicating effective concentration ranges for therapeutic applications.

-

Antimicrobial Screening :

- A study evaluated the antimicrobial activity of various derivatives, including those based on this compound. Results showed that certain derivatives exhibited significant inhibitory effects against Pseudomonas aeruginosa and other pathogens, suggesting potential applications in treating infections .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring. A comparative table illustrates how similar compounds differ in their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Hydroxy-2-methylnicotinaldehyde | Hydroxyl at position 4 | Different reactivity and binding profile |

| 6-Hydroxy-2-methylnicotinaldehyde | Hydroxyl at position 6 | Altered electronic properties |

| 2-Hydroxy-5-methylnicotinaldehyde | Hydroxyl at position 2 | Influences solubility and reactivity |

| Methyl 5-hydroxynicotinate | Methyl ester derivative | Changes solubility profile |

This table highlights how structural variations impact the biological activity of similar compounds, emphasizing the distinctiveness of this compound in pharmacological contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.